4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-4-3-6-7(11)9-5-10-8(6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUKQOPKMMDFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Condensation Approach
A common approach involves condensation of appropriately substituted precursors under catalytic conditions to form the bicyclic pyrrolo[2,3-d]pyrimidine ring system. For example, condensation of a dichloro-substituted butadiene derivative with formamidine salts under basic conditions leads to cyclization and elimination of hydrogen chloride, yielding the pyrrolo[2,3-d]pyrimidine core.
- Key reagents: 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, formamidine acetate, sodium methoxide.
- Solvents: Methanol or other polar solvents.
- Conditions: Dropwise addition of the butadiene derivative to a solution of formamidine salt and base at 0–50 °C, followed by stirring at 35–70 °C for several hours.
- Yield: High yields reported (~90%) with high purity (~99%) after filtration and washing.
This method is adapted from protocols used for related pyrrolo[2,3-d]pyrimidine derivatives and is notable for its operational simplicity and environmental friendliness due to minimal waste generation.
Functional Group Introduction
- The methoxy group at the 4-position is introduced via the use of methoxy-substituted precursors such as 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
- The methyl group at the 7-position is typically introduced by starting with methyl-substituted pyrrole or via methylation of the pyrrolo ring after core formation.
Alternative Routes via Halogenated Intermediates
Another method involves preparing halogenated pyrrolo[2,3-d]pyrimidine intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) followed by nucleophilic substitution with methoxide ions to install the methoxy group.
- This involves:
- Chlorination of hydroxylated pyrrolo[2,3-d]pyrimidine precursors using phosphorus oxychloride.
- Subsequent substitution reactions with sodium methoxide to replace chlorine with methoxy.
- Reaction conditions include controlled temperature ranges (0–110 °C) and use of bases like sodium methoxide or potassium carbonate.
- This method allows for selective functionalization and can be adapted for methylation steps as well.
Representative Reaction Conditions and Data
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation & cyclization | 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, formamidine acetate, sodium methoxide in MeOH | 0–50 (addition), 35–70 (reaction) | 6–8 | 90.2 | Dropwise addition, one-pot reaction |
| Chlorination of diol precursor | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol + POCl3 + DIPEA in toluene | 25–106 | Overnight | ~90 | Controlled addition and temperature |
| Nucleophilic substitution | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + NaOMe | 50–80 | Several | High | Methoxy substitution on chloro intermediate |
Research Findings and Optimization Notes
- The use of sodium methoxide in methanol is critical for efficient methoxy substitution with minimal side reactions.
- Maintaining the temperature below 50 °C during addition steps prevents decomposition and side reactions.
- The molar ratio of base to substrates is optimized around 2.0–3.0:1 for base to formamidine salt to precursor to maximize yield and selectivity.
- One-pot procedures combining condensation, cyclization, and elimination steps reduce processing time and waste.
- Purification typically involves filtration, washing with water, and drying, yielding high-purity products suitable for further synthetic use.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Direct condensation-cyclization | 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene + formamidine acetate | Sodium methoxide, MeOH | 0–50 °C dropwise, 35–70 °C reaction | ~90 | High yield, simple, environmentally friendly |
| Halogenated intermediate route | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol + POCl3 | DIPEA, NaOMe | 25–106 °C chlorination, 50–80 °C substitution | ~90 | Selective functionalization, scalable |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-methoxy group exhibits moderate reactivity in nucleophilic substitution (SNAr) under controlled conditions. Key findings include:
Chlorination at the 4-Position
The methoxy group can be displaced by chlorine using phosphorus oxychloride (POCl₃) in aromatic solvents. Reaction conditions from patent WO2007012953A2 demonstrate:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| POCl₃ equivalents | 3.0 | 65-72% | |
| Base (e.g., DIPEA) | 2.0 equivalents | ||
| Temperature | 75–105°C (16 hr) |
This produces 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , a precursor for further functionalization .
Amination
The 4-methoxy group can be replaced by amines (e.g., piperidine derivatives) under microwave irradiation (120°C, 30 min) in dimethylacetamide (DMA), achieving yields of 58-85% .
Electrophilic Substitution
The pyrrolo-pyrimidine core undergoes electrophilic substitution at the 2-position due to electron-rich aromatic character.
Nitration
Reaction with nitric acid (HNO₃) in sulfuric acid at 0°C selectively introduces a nitro group at the 2-position:
| Reagent | Condition | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 2-Nitro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
This intermediate is critical for synthesizing kinase inhibitors .
Cross-Coupling Reactions
The 2- and 4-positions participate in palladium-catalyzed coupling:
Suzuki-Miyaura Coupling
Borylation at the 2-position (via iridium catalysis) followed by Suzuki coupling with aryl halides yields biaryl derivatives:
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(dppf)Cl₂ | XPhos | 70-78% |
Example:
Functionalization of the Methyl Group
The 7-methyl group undergoes oxidation to a carboxylic acid via KMnO₄ in acidic conditions, enabling conjugation with pharmacophores:
| Reagent | Condition | Product |
|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6 hr | 7-Carboxy-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
Ring-Opening Reactions
Under strong alkaline conditions (e.g., NaOH, 100°C), the pyrrolo ring undergoes hydrolysis to form pyrimidine-4,5-dicarboxylic acid derivatives.
Comparative Reactivity Table
| Reaction Type | Position Modified | Key Reagents | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | 4-Methoxy | POCl₃/DIPEA | 65-72% |
| Electrophilic Nitration | 2-Position | HNO₃/H₂SO₄ | 60-68% |
| Suzuki Coupling | 2-Position | Pd(dppf)Cl₂, XPhos | 70-78% |
| Oxidation | 7-Methyl | KMnO₄/H₂SO₄ | 55-62% |
Mechanistic Insights
-
Nucleophilic Substitution : The 4-methoxy group’s leaving ability is enhanced by electron-withdrawing effects of the pyrimidine ring, facilitating SNAr with amines or halides .
-
Electrophilic Aromatic Substitution : The 2-position’s reactivity is attributed to resonance stabilization of the σ-complex intermediate .
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
One of the primary applications of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is in the development of novel anticancer agents. The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDKs, this compound disrupts cell proliferation, making it a potential candidate for cancer therapy.
Key Research Findings
- Cytotoxicity Against Cancer Cell Lines : In vitro studies show that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). For example, one derivative demonstrated an IC50 value of 0.046 μM against MCF-7 cells and 0.039 μM against NCI-H460 cells, indicating potent anticancer activity .
Enzyme Inhibition
Beyond its anticancer properties, this compound has shown potential as an inhibitor for enzymes such as DNA topoisomerase II and calcium-dependent protein kinases (CDPKs) found in Plasmodium falciparum, the malaria-causing parasite.
Inhibitory Activity Data
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 4-Methoxy-7-methyl | PfCDPK4 | 0.210–0.530 |
| 4-Methoxy-7-methyl | PfCDPK1 | 0.589 |
| Derivative A | MCF-7 | 0.046 |
| Derivative B | NCI-H460 | 0.039 |
Structure-Activity Relationship (SAR)
Research has focused on understanding how modifications to the chemical structure of this compound can enhance its biological activity. The following table summarizes key findings related to structural modifications:
| Modification | Effect on Activity |
|---|---|
| Methoxy group at C4 | Increased potency |
| Pyridyl substitution at N7 | Decreased potency |
| Alkyl chain at C5 | Enhanced solubility |
Case Studies
- Anticancer Studies : A study evaluating various pyrrolo[2,3-d]pyrimidines found that specific modifications led to enhanced cytotoxicity against breast cancer cells compared to standard treatments like doxorubicin .
- Antimalarial Applications : The design and synthesis of pyrrolo[2,3-d]pyrimidines targeting PfCDPKs have shown promise in disrupting malaria parasite invasion mechanisms, indicating potential new treatment strategies for malaria .
Mechanism of Action
The mechanism of action of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells. The compound’s ability to bind to the active site of the enzyme and stabilize the DNA-enzyme complex is key to its anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and fluoro (F) substituents at position 4 (e.g., 4-chloro and 4-fluoroaniline derivatives) reduce electron density, enhancing reactivity in nucleophilic substitutions . In contrast, methoxy (OCH₃) groups increase resonance stabilization, favoring applications in nucleoside mimetics .
- Steric Effects : Bulky substituents (e.g., 4-phenylpiperazinyl in 7-(3-methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine ) improve receptor binding affinity but may reduce solubility .
Biological Activity
Overview
4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound recognized for its significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas.
The primary mechanism of action for this compound involves the inhibition of CDKs, which are crucial regulators of the cell cycle. By inhibiting these kinases, the compound effectively disrupts normal cell proliferation, making it a candidate for anticancer therapies.
Key Biochemical Pathways
- Cell Cycle Regulation : The inhibition of CDKs prevents the progression of the cell cycle, leading to reduced cell proliferation.
- Enzyme Inhibition : This compound also shows potential as an inhibitor for enzymes such as DNA topoisomerase II, which is vital for DNA replication and repair.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Inhibitory Activity Against Malaria : A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested against Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). The compound exhibited promising inhibitory activity with IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 and 0.589 μM against PfCDPK1, indicating its potential as an antimalarial agent .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold were evaluated for their ability to inhibit cell growth in MCF-7 and NCI-H460 cell lines with IC50 values indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the chemical structure to enhance biological activity. For example, the introduction of various functional groups has been shown to affect both potency and selectivity towards specific kinases and cancer types .
Table 1: Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 4-Methoxy-7-methyl | PfCDPK4 | 0.210–0.530 |
| 4-Methoxy-7-methyl | PfCDPK1 | 0.589 |
| Derivative A | MCF-7 | 0.046 |
| Derivative B | NCI-H460 | 0.039 |
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methoxy group at C4 | Increased potency |
| Pyridyl substitution at N7 | Decreased potency |
| Alkyl chain at C5 | Enhanced solubility |
Case Studies
- Anticancer Studies : A study focusing on a series of pyrrolo[2,3-d]pyrimidines demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7) compared to standard treatments like doxorubicin .
- Antimalarial Applications : The design and synthesis of pyrrolo[2,3-d]pyrimidines targeting PfCDPKs showcased their potential in disrupting malaria parasite invasion mechanisms, providing a new avenue for malaria treatment strategies .
Q & A
Q. What synthetic routes are commonly employed for 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A general approach may start with a pyrrole precursor, such as ethyl 2-cyanoacetate, followed by coupling with dimethoxyethane to form a pyrimidine intermediate. Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation. For example, chlorination at position 4 (using POCl₃ or NCS) followed by methoxy substitution (NaOMe/MeOH) is a common strategy. Methylation at N7 can be achieved using methyl iodide under basic conditions. Optimization involves controlling reaction temperature (e.g., 80–100°C for cyclization) and stoichiometry (e.g., 1.2 equivalents of methylating agent) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assigns chemical shifts to verify substituent positions. For example, the methoxy group (δ ~3.8–4.0 ppm) and methyl group (δ ~3.3 ppm) in DMSO-d₆ .
- HRMS (ESI) : Confirms molecular weight (e.g., calculated [M+H]+ for C₈H₁₀N₃O: 176.0821) .
- HPLC : Validates purity (>95% by reverse-phase chromatography) .
- IR Spectroscopy : Identifies functional groups (e.g., C-O stretch at ~1240 cm⁻¹ for methoxy) .
Q. How does the methoxy group at position 4 influence the compound's solubility and reactivity compared to chloro or amino analogs?
The methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its electron-donating nature, unlike chloro analogs, which are more lipophilic. Reactivity differences arise in electrophilic substitution: methoxy directs further substitutions to meta/para positions, while chloro groups are ortho/para-directing. This impacts derivatization strategies for kinase inhibitor development .
Advanced Research Questions
Q. What methodologies enable regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core for targeted kinase inhibition?
- Halogenation : N-Halosuccinimides (e.g., NCS, NBS) selectively halogenate position 5 or 7 under controlled conditions (e.g., DMF, 0°C) .
- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysis) introduce aryl/heteroaryl groups at position 6 or 2, enhancing kinase binding affinity .
- Amination : Buchwald-Hartwig coupling adds amino groups at position 4, critical for mimicking ATP-binding in kinases .
Q. How do structural modifications (e.g., substituent size, electronic effects) at positions 4 and 7 affect selectivity toward EGFR or CDK2 kinases?
- Methoxy at C4 : Reduces steric hindrance compared to bulkier groups (e.g., ethyl), improving fit into the ATP-binding pocket of CDK2.
- Methyl at N7 : Stabilizes the pyrrole ring conformation, enhancing π-π stacking with tyrosine residues in EGFR. Comparative studies show IC₅₀ values for CDK2 inhibition decrease by ~40% when replacing chloro with methoxy .
Q. How can conflicting bioactivity data across studies be resolved?
Contradictions often arise from assay conditions (e.g., ATP concentration, cell lines). Standardized protocols include:
- Kinase Profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Dose-Response Curves : Use 10-dose IC₅₀ measurements (e.g., GraphPad Prism) to assess potency variability .
- Structural Modeling : Molecular docking (AutoDock Vina) predicts binding modes, clarifying substituent effects .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
